1-(Pyridin-2-yl)-1,4-diazepane hydrochloride
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Overview
Description
1-(Pyridin-2-yl)-1,4-diazepane hydrochloride is a chemical compound that features a pyridine ring attached to a diazepane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyridine derivatives, have been reported to interact with a broad range of targets, including various enzymes, receptors, and proteins .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation or activity of the target, thereby exerting its biological effects.
Biochemical Pathways
Related compounds have been reported to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Based on related compounds, it can be inferred that its action may result in changes in cellular signaling, gene expression, or metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-2-yl)-1,4-diazepane hydrochloride typically involves the reaction of pyridine derivatives with diazepane precursors. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with a diazepane under basic conditions. The reaction is often carried out in solvents like toluene or ethyl acetate, with reagents such as iodine and tert-butyl hydroperoxide (TBHP) promoting the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions precisely, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: TBHP in toluene or ethyl acetate.
Reduction: Sodium borohydride in methanol.
Substitution: Iodine in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives and diazepane derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(Pyridin-2-yl)-1,4-diazepane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Comparison with Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Imidazo[1,2-a]pyridines: Known for their medicinal properties, these compounds also feature a fused bicyclic structure with a pyridine ring.
Uniqueness: 1-(Pyridin-2-yl)-1,4-diazepane hydrochloride is unique due to its diazepane ring, which provides distinct chemical and biological properties compared to other pyridine derivatives. This structural feature can influence its binding affinity and specificity towards molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
1-pyridin-2-yl-1,4-diazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-2-6-12-10(4-1)13-8-3-5-11-7-9-13;/h1-2,4,6,11H,3,5,7-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSWHVJKZTZMCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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